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molecular formula C11H11NOS B8761422 Pyridine, 2-methoxy-5-(3-methyl-2-thienyl)-

Pyridine, 2-methoxy-5-(3-methyl-2-thienyl)-

Cat. No. B8761422
M. Wt: 205.28 g/mol
InChI Key: IQQZVQCGMQNLDT-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

The title intermediate, MS: m/e 206.1 (MH+), was prepared analogously to Example 52 from 2-bromo-3-methyl-thiophene and 2-methoxy-5-pyridineboronic acid.
[Compound]
Name
title intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][N:11]=1>>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[S:3][CH:4]=[CH:5][C:6]=2[CH3:7])=[CH:12][N:11]=1

Inputs

Step One
Name
title intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=NC=C(C=C1)C=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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